Product packaging for Fmoc-Phe(2-Cl)-OH(Cat. No.:CAS No. 198560-41-7)

Fmoc-Phe(2-Cl)-OH

Cat. No.: B557956
CAS No.: 198560-41-7
M. Wt: 421.9 g/mol
InChI Key: RNNKPNPLIMFSDY-QFIPXVFZSA-N
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Description

Fmoc-2-chloro-L-phenylalanine (CAS 198560-41-7) is a protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). With a molecular formula of C₂₄H₂₀ClNO₄ and a molecular weight of 421.9 g/mol, this compound is characterized as a white to off-white powder with a typical purity of ≥98% and a melting point of 130-136 °C. It must be stored at 2-8°C to maintain stability. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting strategy for the amine functionality, which is essential for the stepwise construction of complex peptide sequences. This reagent is widely utilized in advanced research for designing and synthesizing novel peptides and peptidomimetics. Its unique structure, featuring an ortho-chloro substituent on the phenyl ring, is instrumental in protein engineering to enhance the stability and biological activity of therapeutic peptides. In neuroscience research, peptides incorporating this modified amino acid are valuable tools for probing neurotransmitter interactions and studying protein-protein interactions within neuronal pathways, offering insights into brain function and potential treatments for neurological disorders. Furthermore, Fmoc-2-chloro-L-phenylalanine finds significant application in drug development and bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces, drugs, or imaging agents, thereby improving specificity and efficacy in targeted therapeutic and diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20ClNO4 B557956 Fmoc-Phe(2-Cl)-OH CAS No. 198560-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKPNPLIMFSDY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375784
Record name Fmoc-2-chloro-L-phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID40375784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-41-7
Record name Fmoc-2-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-L-phenylalanine, N-FMOC protected
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Advanced Synthetic Methodologies for Fmoc 2 Chloro L Phenylalanine and Its Analogs

Stereoselective Chemical Synthesis Strategies

The precise control of stereochemistry is fundamental in the synthesis of biologically active molecules. For non-proteinogenic amino acids like 2-chloro-L-phenylalanine, achieving high enantiomeric purity requires sophisticated synthetic approaches, including asymmetric catalysis and biocatalysis.

Asymmetric Transformations and Chiral Catalyst Applications

Asymmetric synthesis provides a powerful method for preparing optically active α-amino acids from prochiral precursors. This is often achieved through the use of chiral catalysts that can effectively control the stereochemical outcome of a reaction.

Key strategies in asymmetric synthesis relevant to halogenated phenylalanine analogs include:

Chiral Phase-Transfer Catalysis (PTC): This method is particularly attractive for its mild reaction conditions and simple operation. Asymmetric alkylation of glycine (B1666218) derivatives, such as a benzophenone (B1666685) imine of a glycine ester, using a chiral phase-transfer catalyst can produce optically active α-amino acids. Catalysts derived from commercially available (R)- or (S)-binaphthol, such as C₂-symmetric chiral quaternary ammonium (B1175870) salts, have been successfully designed and applied for the highly efficient, catalytic enantioselective synthesis of various α-amino acids.

Chiral Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a major methodology in modern organic synthesis. Chiral amino acids themselves can serve as an excellent source for designing these catalysts. Chiral aldehyde catalysis, for instance, provides good stereoselective control in the asymmetric reaction of N-unprotected amino acid esters and their analogs. The success of this method often relies on catalysts derived from chiral binaphthol (BINOL) aldehyde, which control the facial approach of intermediates.

Metal-Complex Catalysis: Transition metal complexes featuring chiral ligands are widely used for enantioselective synthesis. Amino acids and peptides are readily available biomolecules that can function as effective chiral ligands for metals like copper (Cu) and palladium (Pd). For example, Ni(II) complexes of Schiff bases derived from a chiral ligand and a glycine equivalent can be used for the asymmetric synthesis of tailor-made amino acids.

Catalyst TypeDescriptionExample ApplicationKey Features
Chiral Phase-Transfer CatalystsUtilizes chiral quaternary ammonium salts (e.g., from BINOL) to control stereochemistry in biphasic systems.Asymmetric alkylation of glycine derivatives.Mild conditions, operational simplicity, suitable for large-scale synthesis.
Chiral OrganocatalystsMetal-free small organic molecules (e.g., chiral aldehydes, amines) that catalyze asymmetric reactions.Asymmetric reactions of amino acid esters.Avoids metal contamination, biomimetic approach.
Chiral Metal ComplexesTransition metal centers (e.g., Ni, Cu, Pd) coordinated with chiral ligands (e.g., derived from amino acids).Asymmetric synthesis via Ni(II) complexes of Schiff bases.High efficacy and enantioselectivity in a wide range of reactions.

Biocatalytic Approaches for Stereoinversion of L-Amino Acids

Biocatalysis offers a highly specific and efficient alternative for producing enantiomerically pure amino acids, including non-canonical forms. One powerful strategy is the stereoinversion of an abundant and inexpensive enantiomer into its desired, rarer counterpart.

This process is typically achieved through a two-step cascade reaction:

Enantioselective Oxidation: An L-amino acid oxidase (LAO) or a D-amino acid oxidase (DAO) selectively catalyzes the oxidative deamination of one enantiomer from a racemic mixture (or a pure L-amino acid) to its corresponding α-keto acid intermediate.

Reductive Amination: The resulting α-keto acid is then converted back into an amino acid. This can be a non-selective chemical reduction, which regenerates the racemic mixture for further enzymatic resolution, or a stereoselective enzymatic reduction. For instance, the reductive amination of α-keto acids using amino acid dehydrogenases is a highly effective method due to the enzymes' broad substrate specificity and high enantioselectivity.

This approach allows for the theoretical conversion of 100% of a racemic starting material into the desired enantiomer. Whole-cell biocatalysts, which co-express the necessary enzymes (e.g., an oxidase, a dehydrogenase, and a cofactor regeneration enzyme like formate (B1220265) dehydrogenase), have been developed to perform this stereoinversion in a single pot, efficiently converting various L-amino acids into their D-enantiomers with high yield and optical purity. Phenylalanine ammonia (B1221849) lyase (PAL) enzymes have also been used in the synthesis of (S)-ortho-chlorophenylalanine from its corresponding cinnamic acid derivative.

Optimized Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-2-chloro-L-phenylalanine into a growing peptide chain is predominantly achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is the most common approach, offering an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while permanent side-chain protecting groups (e.g., tBu) are removed at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA).

Integration in Automated Peptide Synthesis Systems

Fmoc-2-chloro-L-phenylalanine is well-suited for use in automated peptide synthesizers. The automation of Fmoc-SPPS has significantly advanced peptide production, making it possible to rapidly synthesize complex peptides for applications like therapeutic development and cancer immunotherapy. Automated systems streamline the repetitive cycles of deprotection, washing, and coupling, which increases efficiency, reproducibility, and throughput. The compatibility of Fmoc chemistry with automated platforms has made it the standard for both academic research and industrial production.

Strategies for Managing Orthogonal Protecting Groups and Side Reactions

The success of a complex peptide synthesis relies on a robust protecting group strategy to prevent unwanted side reactions. Orthogonality is a key concept, meaning that different classes of protecting groups can be removed under specific conditions without affecting others. While the Fmoc/tBu combination is standard, the synthesis of modified or complex peptides often requires additional, quasi-orthogonal protecting groups for side-chain functionalization.

Protecting GroupTypical ApplicationCleavage ConditionsOrthogonality Notes
Fmocα-Amino group (temporary)~20% Piperidine (B6355638) in DMFBase-labile; orthogonal to acid-labile tBu and Boc groups.
tBu (tert-Butyl)Side chains of Asp, Glu, Ser, Thr, Tyr (permanent)Strong acid (e.g., 95% TFA)Acid-labile; orthogonal to base-labile Fmoc and hydrazine-labile Dde.
Dde / ivDdeSide-chain of Lys, Orn for branching/cyclization~2% Hydrazine in DMFOrthogonal to both Fmoc and tBu strategies.
Mtt (4-Methyltrityl)Side-chain of Lys, Orn, His, Gln, AsnVery mild acid (e.g., 1% TFA in DCM)Highly acid-labile; allows selective deprotection while tBu groups remain.
Alloc (Allyloxycarbonyl)Side-chain of Lys, Orn; protecting Dbz aminePd(0) catalyst (e.g., Pd(PPh₃)₄) and scavengerOrthogonal to Fmoc, tBu, and Dde groups.

During SPPS, several side reactions can occur, potentially leading to impurities that are difficult to remove. Key side reactions include:

Diketopiperazine (DKP) Formation: This intramolecular cyclization is most common after the second amino acid is coupled to the resin, leading to the cleavage of the dipeptide from the support. Using dipeptide building blocks can circumvent this issue.

Aspartimide Formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization to form a five-membered aspartimide ring, which can lead to racemization and the formation of β-peptide bonds. Adding agents like HOBt to the deprotection solution can suppress this side reaction.

Racemization: Loss of stereochemical integrity is a major concern, especially for residues like His and Cys. The choice of coupling reagents and conditions is critical to minimize epimerization.

Oxidation: Methionine is susceptible to oxidation to its sulfoxide (B87167) form, a side reaction that can sometimes be reversed by treatment with specific reducing agents.

Methodologies for N-Methylated Amino Acid Incorporation

N-methylation of the peptide backbone is a common modification used to enhance metabolic stability, improve cell permeability, and modulate biological activity. This modification can be introduced into peptides containing analogs like 2-chloro-L-phenylalanine through several methods.

The primary strategies for incorporating N-methylated amino acids are:

Use of Pre-synthesized Building Blocks: This approach involves the synthesis of the Fmoc-N-Me-AA-OH monomer in solution, followed by its incorporation into the peptide sequence using standard SPPS coupling protocols. While effective, the commercial availability of specific N-methylated amino acids can be limited and costly.

On-Resin N-Methylation: This method involves modifying the amino acid after it has been coupled to the solid support. A common three-step procedure involves the sulfonylation of the Nα-amino group, followed by methylation (e.g., using methyl iodide), and subsequent desulfonylation. This technique is fully compatible with the Fmoc-SPPS workflow. Recent optimizations have significantly reduced the time required for this procedure from hours to under an hour.

MethodDescriptionAdvantagesDisadvantages
Monomer Building BlockIncorporation of a pre-synthesized Fmoc-N-Me-AA-OH derivative during SPPS.Straightforward coupling; avoids on-resin side reactions.Commercially limited; can be expensive.
On-Resin MethylationA three-step process

Applications in Advanced Peptide and Protein Engineering

Rational Design and Synthesis of Bioactive Peptides

Fmoc-2-chloro-L-phenylalanine serves as a crucial component in the rational design and synthesis of bioactive peptides, which are at the forefront of pharmaceutical research. chemimpex.com Its integration into peptide sequences allows for the development of compounds with modified conformations and enhanced biological activities.

The unique properties of Fmoc-2-chloro-L-phenylalanine make it an invaluable asset in the development of novel peptide-based therapeutic agents. chemimpex.comchemimpex.com The introduction of the 2-chloro-L-phenylalanine residue can lead to peptides with enhanced potency and target specificity. vulcanchem.com The chlorine substituent can alter the peptide's conformation, potentially leading to a more favorable binding orientation with its biological target. Research has demonstrated that the inclusion of chlorinated phenylalanine derivatives can be a key factor in designing peptide-based drugs for various diseases, including cancer and immunological disorders. chemimpex.com For instance, auristatin peptide analogs with modifications at the C-terminal phenylalanine residue, which can include chlorination, have been investigated for their therapeutic potential. google.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. uj.edu.pl Fmoc-2-chloro-L-phenylalanine is a key building block in the construction of such peptidomimetics. vulcanchem.com The incorporation of this non-canonical amino acid can increase the hydrophobicity of the resulting peptidomimetic, which may improve its ability to cross cellular membranes. uj.edu.pl Furthermore, the chlorine atom can influence the peptide backbone's conformation, leading to structures that are less susceptible to proteolytic enzymes. uj.edu.pl This enhanced stability is a critical factor in the development of effective therapeutic agents. Research has shown that peptidomimetic libraries containing unnatural amino acids like 4-chlorophenylalanine have been used to identify high-affinity molecules targeting specific receptors. nih.gov

Peptidomimetic ClassKey Feature Conferred by 2-ChlorophenylalanineTherapeutic RelevanceReference
GnRH AntagonistsHigh antagonistic activityTreatment of sex hormone-dependent disorders uj.edu.pl
Farnesyl-protein Transferase InhibitorsCompetitive inhibition with respect to farnesyl diphosphatePotential anticancer agents nih.gov
Opioid Receptor LigandsInformed high-affinity hits from a β-turn mimetic libraryTargeting opioid receptors nih.gov

Development of Peptide-Based Therapeutic Agents

Directed Protein Modification and Functional Enhancement

The site-specific incorporation of Fmoc-2-chloro-L-phenylalanine into proteins allows for precise modifications that can enhance their function and stability, opening new avenues in biotechnology and pharmaceutical applications. chemimpex.com

Enzyme engineering aims to improve the catalytic properties of enzymes for various industrial and research applications. researchgate.net The incorporation of unnatural amino acids like 2-chloro-L-phenylalanine can modulate an enzyme's substrate specificity, catalytic efficiency, and stability. nih.govnih.gov For example, studies have shown that introducing halogenated phenylalanine derivatives into the active site of an enzyme can alter its substrate preference and improve its performance in biocatalytic processes. nih.govresearchgate.net Phenylalanine ammonia (B1221849) lyase (PAL) from Arabidopsis thaliana has been shown to be an effective catalyst for the amination of chloro-cinnamic acid derivatives, producing halogenated (S)-phenylalanine derivatives with high conversion rates and excellent enantioselectivity. nih.gov This highlights the potential for creating novel biocatalysts for the synthesis of valuable chiral compounds.

EnzymeModificationObserved EffectApplicationReference
Phenylalanine Ammonia Lyase (PAL)Used for amination of 2-chloro-cinnamic acidProduction of (S)-2-chloro-phenylalanine with ≥85% conversion and >99% eeSynthesis of hypertension drug precursors nih.gov
Alcohol DehydrogenaseSite-specific incorporation of 2-chloro-phenylalanine at position 222Influence on enantiomeric selectivity for 2-chloro-1-phenylethanone reductionChiral alcohol synthesis nih.gov

Engineering of Enzymes for Efficient Biocatalytic Applications

Advanced Bioconjugation Techniques Facilitated by Halogenation

The presence of a halogen atom, such as chlorine, on the phenylalanine residue opens up possibilities for advanced bioconjugation techniques. chemimpex.comchemimpex.com The carbon-chlorine bond can serve as a chemical handle for site-specific modifications of peptides and proteins through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. semanticscholar.org This allows for the attachment of various molecules, including fluorescent probes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, to a specific site on the biomolecule. This precise control over conjugation is crucial for creating targeted drug delivery systems, developing diagnostic tools, and engineering proteins with novel functionalities. chemimpex.comchemimpex.com The ability to perform these modifications under mild, biocompatible conditions is a significant advantage of this approach.

Investigations in Medicinal Chemistry and Pharmaceutical Research

Elucidation of Structure-Activity Relationships (SAR) in Halogenated Peptide Ligands

The introduction of halogen atoms into peptide ligands is a key tactic in the optimization phase of drug discovery. researchgate.net The specific placement and type of halogen can profoundly influence the biological potency and receptor binding affinity of the resulting peptide.

Impact of Halogen Position and Number on Biological Potency

The position of the halogen substituent on the aromatic ring of phenylalanine is a critical determinant of biological activity. Research has shown that the substitution of a chlorine atom at the ortho, meta, or para position significantly affects enzymatic interactions and reaction outcomes. For instance, studies on halogenated derivatives of N-Fmoc-L-phenylalanine have demonstrated that the position of the halogen (ortho, meta, para) and the identity of the halogen itself (F, Cl, Br) have a strong influence on the rate of self-assembly and the properties of the resulting hydrogels. researchgate.net

Increasing the size of the halogen atom (from chlorine to bromine to iodine) at the same position on the aromatic ring has been observed in some cases to increase a compound's activity. researchgate.net However, this is not a universal trend, as a "plateau effect" has also been noted where the chlorine-containing derivative is the most active, with activity decreasing for the bromo and iodo analogues. researchgate.net The number of halogen atoms also plays a role; for example, N-Fmoc-L-pentafluoro-phenylalanine shows a strong tendency for self-association and gel formation. researchgate.net These findings underscore the nuanced and context-dependent impact of halogenation on the biological properties of peptides.

Role of Halogen Bonding in Receptor Interactions and Molecular Recognition

Halogen bonds are non-covalent interactions between a covalently bound halogen atom and a Lewis base. researchgate.net This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. acs.org The strength of these bonds is comparable to weak or moderate hydrogen bonds and generally increases in the order of Cl < Br < I. researchgate.net

In the context of protein-ligand interactions, halogen bonds can form between a halogenated ligand and various Lewis bases within the binding pocket of a receptor. acs.org The most common Lewis base involved is the backbone carbonyl oxygen of amino acids. acs.org However, halogen bonds can also form with the side chains of amino acids such as serine, threonine, tyrosine, aspartate, glutamate, cysteine, and methionine, as well as the π surfaces of aromatic residues like phenylalanine, tyrosine, histidine, and tryptophan. acs.org The ability to form these specific interactions makes halogen bonding a valuable tool for enhancing the affinity and specificity of drug candidates. acs.orgchemrxiv.org For instance, research has shown that the largest gain in affinity among tested unnatural amino acids was observed for 2-chloro-L-phenylalanine, highlighting its potential for developing peptides with improved target binding. vulcanchem.com

Pharmacological Studies of Peptides Containing 2-Chloro-L-phenylalanine

The incorporation of 2-chloro-L-phenylalanine into peptides has enabled a wide range of pharmacological investigations, from elucidating enzyme inhibition mechanisms to exploring complex neurological pathways.

Enzyme Inhibition Mechanism Investigations

2-Chloro-L-phenylalanine is a valuable tool in enzyme inhibition studies, helping to clarify the mechanisms of action for various enzymes, which is crucial for drug design. chemimpex.com Its structural similarity to L-phenylalanine allows it to act as an inhibitor for enzymes involved in neurotransmitter synthesis. For example, p-chloro-phenylalanine is a known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. caymanchem.com By incorporating 2-chloro-L-phenylalanine into peptides, researchers can design potent and selective enzyme inhibitors. Molecular docking studies have shown that chloro-substituted D-phenylalanine can effectively bind to key enzymes in fungal cell wall synthesis, suggesting a potential mechanism for antifungal activity.

Modulation of Metabolic Pathways

Peptides containing 2-chloro-L-phenylalanine are utilized in studies aimed at understanding and modulating metabolic pathways. chemimpex.com This amino acid derivative has been employed in metabolomics studies as an internal standard to analyze changes in metabolite profiles. caymanchem.com For instance, it has been used in research investigating the effects of calorie restriction on intestinal metabolites and their connection to the gut microbiota in cancer models. nih.gov Furthermore, studies have shown that 2-chloro-L-phenylalanine can influence pathways related to amino acid metabolism. mdpi.commdpi.com For example, in studies of depressive-like behaviors in mice, interventions that restored the abundance of L-phenylalanine biosynthesis pathways were associated with the alleviation of symptoms. mdpi.com

Exploration in Neuroscience Research, including Neurotransmitter Systems

2-Chloro-L-phenylalanine and its derivatives are widely used as tools to study neurotransmitter systems and their role in brain function and neurological disorders. chemimpex.com The compound can influence dopamine (B1211576) pathways, which are critical in understanding conditions like Parkinson's disease. Research has indicated that derivatives of chlorophenylalanine can enhance the efficacy of drugs designed to treat conditions such as depression and anxiety by modulating neurotransmitter systems. Specifically, because phenylalanine is a precursor for the synthesis of dopamine and norepinephrine (B1679862), modulating its metabolic pathways can impact the levels of these key neurotransmitters. mdpi.com Studies have shown a correlation between metabolic pathways involving L-phenylalanine and the levels of dopamine and norepinephrine in the brain. mdpi.com

Interactive Data Table: Properties of Chlorinated Phenylalanine Derivatives

Contributions to Chiral Drug Discovery and Development

The deliberate incorporation of unnatural amino acids, such as Fmoc-2-chloro-L-phenylalanine, into peptide structures represents a cornerstone of modern medicinal chemistry. These synthetic building blocks provide a powerful tool to modulate the biological and pharmacological properties of therapeutic peptides, surmounting many of the limitations inherent to their natural counterparts.

The design of chiral therapeutics using unnatural amino acids is guided by several key principles aimed at enhancing drug-like properties. A primary challenge with natural peptide drugs is their rapid degradation by proteases in the body, leading to short half-lives and poor bioavailability. The incorporation of unnatural amino acids, with their unique side chains or backbone structures, can create peptides that are resistant to enzymatic digestion. nih.gov This enhanced stability is a critical design objective for developing more robust and effective peptide-based pharmaceuticals. researchgate.net

Another fundamental principle is the use of unnatural amino acids to constrain the peptide's conformation. By introducing specific structural modifications, chemists can guide the peptide to fold into a three-dimensional shape that has a higher affinity and selectivity for its biological target. Side chain modifications, such as the introduction of a chlorine atom on the phenyl ring of phenylalanine, alter the electronic and steric properties of the amino acid. This allows for the creation of novel interactions with the target receptor or enzyme, potentially leading to increased potency. Fmoc-2-chloro-L-phenylalanine is a valuable building block in this context, as it allows for the precise insertion of this modified residue into a peptide sequence during solid-phase synthesis. chemimpex.comlookchem.com The Fmoc protecting group is essential for this process, ensuring that the amino group is shielded during coupling reactions, allowing for the sequential and controlled assembly of complex peptides. chemimpex.com

The introduction of unnatural amino acids also expands the chemical diversity accessible for drug design, allowing for the creation of molecules with novel functions or improved capabilities for targeted therapy and drug delivery.

Chirality, the "handedness" of a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with different enantiomers of a drug. jpt.com A molecule and its non-superimposable mirror image are known as enantiomers, and they can have profoundly different biological effects. The use of a specific stereoisomer is therefore crucial for ensuring a drug's efficacy and minimizing potential side effects.

The stereochemistry of amino acids incorporated into a peptide therapeutic dictates its three-dimensional structure and, consequently, its biological activity. jpt.com While proteins in nature are almost exclusively composed of L-amino acids, the strategic replacement of an L-amino acid with its D-isomer or another unnatural stereoisomer can significantly impact the drug's performance. chapman.edunih.gov This substitution can alter the peptide's secondary structure, influence its interaction with cell membranes, and enhance its resistance to proteolysis. nih.govnih.gov For instance, some studies have shown that peptides composed entirely of D-amino acids can retain or even exceed the antimicrobial activity of their L-amino acid counterparts, largely due to their increased stability. nih.gov

Fmoc-2-chloro-L-phenylalanine provides the L-enantiomer of the chlorinated amino acid. The selection of this specific stereoisomer is a deliberate design choice to ensure the correct orientation for binding to a specific biological target. The precise stereochemical configuration influences how the peptide folds and interacts with its environment, which is paramount for achieving high efficacy and selectivity. jpt.com

Table 1: Influence of Amino Acid Chirality on Peptide Drug Properties
PropertyL-Amino Acids (Natural)D-Amino Acids (Unnatural)Rationale / Impact
Proteolytic StabilitySusceptibleResistantNatural proteases are stereospecific for L-amino acids, so D-amino acid incorporation increases peptide half-life. nih.govnih.gov
Receptor BindingSpecific, evolved interactionsAltered or no bindingBiological receptors are chiral and typically recognize only one enantiomer for optimal binding. jpt.com
ImmunogenicityPotentially immunogenicGenerally less immunogenicThe immune system is primed to recognize peptides made of natural L-amino acids.
BioavailabilityOften lowCan be enhancedIncreased stability against degradation can lead to improved bioavailability. jpt.com

Design Principles for Chiral Therapeutics Utilizing Unnatural Amino Acids

Targeted Drug Delivery Systems and Anti-Cancer Therapeutics

The application of unnatural amino acids extends into the sophisticated realm of targeted drug delivery, particularly in the development of next-generation anti-cancer therapeutics. The goal of targeted delivery is to concentrate a potent therapeutic agent at the site of disease, such as a tumor, thereby increasing efficacy while minimizing damage to healthy tissues. researchgate.net Peptide-based systems, including peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), are at the forefront of this research, and building blocks like Fmoc-2-chloro-L-phenylalanine play a crucial role in their construction.

Table 2: Research Findings on Halogenated Phenylalanine in Therapeutics
Application AreaCompound TypeResearch FindingSource
Anti-Cancer Drug ConjugatesFmoc-2-chloro-L-phenylalanineUsed to prepare a resin for the synthesis of auristatin peptide analogs, key components of Antibody-Drug Conjugates (ADCs). google.com
Peptide SynthesisFmoc-3-chloro-L-phenylalanineServes as a building block to incorporate 3-chloro-L-phenylalanine into peptide chains to enhance drug efficacy and specificity. lookchem.com
Targeted Drug DeliveryPhenylalanine DerivativesAmino acid derivatives are explored for targeting the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells. chemsrc.com
General Drug DiscoveryUnnatural Amino AcidsSide chain modifications, including halogenation, allow for the design of drug candidates with a perfect match to their biological target.

Conformational Analysis and Structural Dynamics of Peptides Incorporating 2 Chloro L Phenylalanine

Spectroscopic Methods for Conformational Characterization

Spectroscopic techniques are pivotal in elucidating the three-dimensional structures of peptides in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. For peptides containing 2-chloro-L-phenylalanine, NMR studies can provide detailed insights into the local and global structural changes induced by this unnatural amino acid. researchgate.net Techniques such as 2D NMR experiments are employed for the analysis of peptide and protein structures. uni-regensburg.de

Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effects (NOEs): These provide through-space distance constraints between protons, helping to define the peptide's fold. The intensity of NOE signals can differentiate between folded and random-coil structures. researchgate.net

Chemical Shifts: The chemical shifts of backbone and side-chain atoms, particularly the α-carbon (¹³Cα), are sensitive to the local secondary structure. researchgate.net Differences in ¹³Cα chemical shifts between a modified peptide and its linear counterpart can indicate conformational changes upon incorporation of 2-chloro-L-phenylalanine. researchgate.net

Coupling Constants: Three-bond J-couplings (e.g., ³J(HN,Hα)) can provide information about dihedral angles (φ) along the peptide backbone.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts (Δδ/ΔT) can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns and helices. researchgate.net

In a study of biaryl-bridged peptides, NMR was used to investigate the conformational properties of peptides containing phenylalanine derivatives. researchgate.net The reliability of these experimental findings was further supported by quantum chemical calculations. researchgate.net

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org The far-UV CD spectrum (typically 190-250 nm) is particularly sensitive to the peptide backbone conformation and provides characteristic signatures for α-helices, β-sheets, and random coils. wikipedia.org

The incorporation of 2-chloro-L-phenylalanine can induce or stabilize specific secondary structures. For instance, the introduction of this modified amino acid might favor the formation of β-turns or helical structures, which can be monitored by changes in the CD spectrum. The phenylalanyl circular dichroism bands of peptides have been utilized to assay peptidase activity. nih.gov For example, the hydrolysis of certain substrates can be measured by the change in the CD signal at a specific wavelength. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Computational Approaches for Molecular Conformation and Dynamics

Computational methods are indispensable for complementing experimental data and providing a dynamic picture of peptide conformations at an atomic level.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational stability and dynamics of peptides. nih.gov By simulating the movement of atoms over time, MD can explore the conformational landscape of a peptide and identify its most stable structures. nih.govnih.gov These simulations are particularly useful for understanding how the incorporation of 2-chloro-L-phenylalanine influences peptide dynamics and interactions with its environment. nih.gov

For example, MD simulations can be used to model the binding of a peptide containing 2-chloro-L-phenylalanine to its target protein, providing insights into the specific interactions that contribute to binding affinity. researchgate.net Coarse-grained molecular dynamics (CG-MD) simulations are also employed to study the self-assembly of peptides into larger structures. rsc.org

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide highly accurate calculations of molecular properties. researchgate.netmdpi.com These methods are often used to study smaller molecular systems, such as dipeptides or isolated amino acids, to understand the intrinsic conformational preferences of 2-chloro-L-phenylalanine. mdpi.com

DFT calculations can be used to:

Optimize the geometry of peptides containing 2-chloro-L-phenylalanine to find the most stable conformations. mdpi.com

Calculate the relative energies of different conformers to determine their populations.

Analyze the electronic structure to understand how the chlorine atom affects properties like electrostatic potential and non-covalent interactions. researchgate.net

Simulate vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. researchgate.net

DFT studies have been employed to investigate the structure and stability of peptide nanotubes and to explore the interactions driving their formation. mdpi.com

Molecular Modeling and Dynamics Simulations

Influence of 2-Chloro-L-phenylalanine on Peptide Folding, Stability, and Membrane Permeability

The introduction of 2-chloro-L-phenylalanine can have profound effects on the biophysical properties of peptides.

Peptide Folding and Stability: The steric bulk and electronic properties of the ortho-chloro substitution can restrict the conformational freedom of the peptide backbone and the side chain's chi (χ) angles. unirioja.es This restriction can pre-organize the peptide into a specific conformation, thereby promoting folding into a defined structure and increasing its stability. For example, the incorporation of non-natural amino acids has been shown to be beneficial for enhancing binding affinity. pnas.org The introduction of 2-chloro-L-phenylalanine has been observed to result in the largest gain in affinity among tested unnatural amino acids in certain contexts. pnas.orgfishersci.co.uk

Membrane Permeability: Cell membrane permeability is a critical factor for the therapeutic efficacy of many peptides. pnas.org The introduction of modifications can impact a peptide's ability to cross cell membranes. While some modifications, like the addition of certain charged groups, can hinder membrane permeability, other strategies are employed to enhance it. pnas.org For cyclic peptides, maintaining an optimal balance of properties is crucial for achieving high cell membrane permeability. nih.gov Strategies to improve permeability include reducing the exposed polar surface area through modifications like N-methylation. nih.gov The formation of more rigid structures, such as those induced by thiazoline (B8809763) ring formation, has also been shown to improve membrane permeability in some cases. researchgate.net

Advanced Analytical Methodologies for Research Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-2-chloro-L-phenylalanine. It is the standard method for assessing the purity of the compound as supplied by manufacturers and for monitoring the progress of reactions in which it is a component, such as solid-phase peptide synthesis (SPPS). sigmaaldrich.com

Purity Assessment: Commercial batches of Fmoc-2-chloro-L-phenylalanine are typically supplied with a purity of ≥97% or ≥98%, as determined by HPLC analysis. sigmaaldrich.comchemimpex.comvwr.com Reverse-phase HPLC (RP-HPLC) is the most common modality used. In this technique, the compound is passed through a column with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase, typically a gradient of acetonitrile (B52724) and water containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.comnih.gov The high sensitivity of UV detection, usually set at a wavelength where the Fmoc group strongly absorbs (e.g., 220 nm or 254 nm), allows for the detection and quantification of minute impurities. wiley-vch.de

Reaction Monitoring: In the context of SPPS, HPLC is crucial for monitoring the efficiency of both coupling and deprotection steps. nih.govpeptide.com For instance, after a coupling reaction to attach Fmoc-2-chloro-L-phenylalanine to a growing peptide chain, a small sample can be cleaved from the solid support, and the crude product can be analyzed by HPLC to determine the reaction's completeness. wiley-vch.de Similarly, monitoring the disappearance of the Fmoc-protected starting material and the appearance of the product peak provides real-time feedback on reaction kinetics. nih.gov

Supplier/Source ReferenceReported Purity (by HPLC)
Sigma-Aldrich sigmaaldrich.com≥97.0%
BOC Sciences ≥98%
Chem-Impex chemimpex.com≥98%
VWR (for Fmoc-L-phenylalanine) vwr.com>98.0%

Spectrophotometric Techniques for Protecting Group Quantification (e.g., UV-Vis of Fmoc adducts)

UV-Visible (UV-Vis) spectrophotometry provides a rapid, reliable, and widely used method for quantifying the amount of Fmoc-amino acid loaded onto a solid-phase resin. biotage.com This is critical for calculating subsequent reagent excesses needed during peptide synthesis. biotage.com The method relies on the quantitative cleavage of the Fmoc protecting group and the strong UV absorbance of the resulting by-product. mdpi.commostwiedzy.pl

The procedure involves treating a precisely weighed sample of the Fmoc-2-chloro-L-phenylalanine-loaded resin with a basic solution, most commonly a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). mdpi.comrsc.orgresearchgate.netnih.gov This base cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. mdpi.commostwiedzy.pl This adduct is soluble in the cleavage solution and has a characteristic strong absorbance in the UV spectrum. mdpi.commostwiedzy.pl

The concentration of this adduct, and therefore the original loading of the Fmoc-amino acid on the resin, can be calculated using the Beer-Lambert Law (A = εcl). biotage.com The absorbance (A) of the solution is measured at a specific wavelength (λmax), typically around 301 nm. biotage.commdpi.comrsc.org

Wavelength (λmax)Molar Extinction Coefficient (ε)Reference
300 nm7800 M-1cm-1 rsc.org
301 nm7800 M-1cm-1 mdpi.com
301 nm8021 M-1cm-1 mdpi.commostwiedzy.plresearchgate.netnih.gov
289 nm5800 M-1cm-1 mdpi.commostwiedzy.plresearchgate.netnih.gov
~300 nm6000 M-1cm-1 biotage.com
304 nm7624 M-1cm-1 researchgate.net

Mass Spectrometry (MS) Applications in Metabolomics and Peptide Analysis

Mass spectrometry (MS) is a powerful technique for the characterization of Fmoc-2-chloro-L-phenylalanine and peptides derived from it. lew.ro It provides an exact measurement of the molecular weight, confirming the compound's identity and isotopic distribution due to the chlorine atom. wiley-vch.de Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. wiley-vch.de

In peptide analysis, MS is essential for verifying the successful incorporation of the 2-chloro-L-phenylalanine residue into a peptide sequence. wiley-vch.delew.ro The mass of the final peptide will reflect the addition of this specific amino acid. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide, where fragmentation patterns confirm the location of the modified residue within the chain. nih.gov

In the field of metabolomics, 2-chloro-L-phenylalanine has been used as an internal standard. biorxiv.orgcaymanchem.com Its unnatural structure ensures it does not interfere with endogenous metabolites, while its chemical similarity to natural phenylalanine allows for reliable quantification of related compounds in complex biological mixtures. caymanchem.com However, studies have shown that the chlorine substituent can lead to complex fragmentation pathways that may be challenging for some prediction algorithms to model accurately. biorxiv.org

MS/MS Fragmentation Data for 2-Chloro-L-phenylalanine ([M+H]+)
PropertyValueReference
Precursor m/z200.0473 nih.gov
Major Fragment m/z183 nih.gov
Major Fragment m/z154 nih.gov
Major Fragment m/z181.9 nih.gov

Other Advanced Spectroscopic Techniques for Structural Elucidation

Beyond HPLC and MS, other spectroscopic methods provide deeper insight into the three-dimensional structure and bonding of Fmoc-2-chloro-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. rsc.org ¹H NMR spectra show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.9 ppm) and the chlorinated phenyl ring, as well as signals for the α- and β-protons of the amino acid backbone. rsc.orgacs.orgchemicalbook.com ¹³C NMR provides complementary information, confirming the presence of all carbon atoms, including the carbonyl carbons of the acid and the urethane (B1682113) protecting group. rsc.orgacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the key functional groups within the molecule. lew.ronih.gov The spectrum of Fmoc-2-chloro-L-phenylalanine will exhibit characteristic absorption bands, including N-H stretching, strong carbonyl (C=O) stretching from the carboxylic acid and the Fmoc carbamate (B1207046) group (typically around 1700 cm⁻¹), and aromatic C=C bending vibrations. rsc.orgresearchgate.net


Future Directions and Translational Research Perspectives

Development of Next-Generation Peptide-Based Therapies

The introduction of halogenated amino acids like 2-chloro-L-phenylalanine is a key strategy in the development of next-generation peptide therapeutics. acs.orgnih.gov Fmoc-2-chloro-L-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the creation of peptides with improved pharmacological profiles. chemimpex.comacs.org

Key Research Thrusts:

Enhanced Stability and Bioavailability: Halogenation can increase a peptide's resistance to enzymatic degradation by proteases, a major hurdle in peptide drug development. nih.govnih.govinnovareacademics.in This modification can also modulate the peptide's hydrophobicity, potentially improving its ability to cross cell membranes and increasing its oral bioavailability. acs.orgnih.gov

Improved Target Affinity and Selectivity: The chlorine atom can form halogen bonds, a type of noncovalent interaction that can enhance binding affinity and selectivity to target proteins. nih.govacs.org This allows for the design of more potent and specific therapeutic agents, potentially reducing off-target effects. acs.org For instance, halogenation has been used to improve the competitive potency of peptides targeting the cholesteryl ester transfer protein (CETP), a target for atherosclerosis. nih.gov

Novel Antimicrobial Peptides (AMPs): Researchers are exploring the incorporation of halogenated amino acids, inspired by marine natural products, into short cationic peptides to develop new antimicrobial agents. nih.gov Halogenation serves as a versatile tool to fine-tune the activity and selectivity of these AMPs against pathogenic bacteria and fungi, addressing the urgent challenge of antimicrobial resistance. mdpi.comnih.gov

The ability to systematically modify peptides with building blocks like Fmoc-2-chloro-L-phenylalanine is crucial for optimizing lead compounds in drug discovery. nih.gov

Expansion of Biocatalytic Toolsets with Halogenated Amino Acids

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. A significant future direction involves expanding the capabilities of enzymes to recognize and utilize unnatural amino acids like 2-chloro-L-phenylalanine.

Key Research Thrusts:

Engineered Halogenases: Natural halogenase enzymes are responsible for the specific halogenation of molecules in various organisms. nih.govresearchgate.net Significant research is focused on engineering these enzymes to expand their substrate scope, enabling the site-specific halogenation of peptides and proteins in vitro. mdpi.comresearchgate.net This could provide a powerful tool for post-synthesis modification, creating diverse libraries of halogenated biomolecules for screening. mdpi.com

Directed Evolution of Aminoacyl-tRNA Synthetases (aaRS): To incorporate 2-chloro-L-phenylalanine directly into proteins during translation, scientists are engineering aaRS enzymes. caltech.eduacs.org An evolved E. coli phenylalanyl-tRNA synthetase (PheRS) mutant (A294G) has been shown to charge tRNA with p-chlorophenylalanine, enabling its incorporation into proteins. caltech.edu This opens the door to producing proteins with site-specifically installed chloro-phenylalanine residues for various applications.

Developing Novel Enzymatic Reactions: The presence of a halogen atom can influence the reactivity of the amino acid, potentially enabling novel enzymatic transformations. Research into enzymes that can utilize halogenated substrates for C-H activation or cross-coupling reactions is an emerging area. researchgate.net This could lead to new biocatalytic methods for creating complex molecules and materials. nih.govchemrxiv.org

The development of these biocatalytic tools will not only streamline the synthesis of peptides containing 2-chloro-L-phenylalanine but also enable the production of entirely new classes of engineered proteins. livescience.io

Innovative Applications in Diagnostics and Biosensing

Peptide-based biosensors are analytical devices that use peptides as recognition elements to detect specific analytes. plos.orgrsc.org The incorporation of Fmoc-2-chloro-L-phenylalanine into these peptides can enhance their performance and enable new detection strategies. nih.gov

Key Research Thrusts:

Enhanced Recognition and Stability: Peptides designed with 2-chloro-L-phenylalanine can exhibit improved binding affinity and specificity for diagnostic targets, such as disease biomarkers, due to favorable interactions like halogen bonding. nih.govacs.orgmdpi.com Their enhanced stability also contributes to more robust and reliable sensors. plos.org

Electrochemical and Optical Sensing: In electrochemical biosensors, peptides are often immobilized on electrode surfaces. plos.orgmdpi.com The presence of the halogen atom can alter the electronic properties of the peptide, which could be harnessed for signal transduction. For fluorescent biosensors, the chloro-substituent can modulate the photophysical properties of nearby fluorophores, providing a mechanism for detecting binding events. rsc.orgnih.govacs.org

High-Throughput Screening: The development of amino acid biosensors is critical for the high-throughput screening of strains engineered to produce specific compounds. nih.gov While current research often focuses on natural amino acids, future biosensors could be designed to detect derivatives like 2-chlorophenylalanine, aiding in the optimization of biocatalytic production processes. nih.govnih.gov

Below is a table summarizing peptide-based biosensor components and potential enhancements using halogenated amino acids.

Table 1: Components of Peptide-Based Biosensors and Potential Enhancements
Component Function Potential Enhancement with 2-Chloro-L-phenylalanine
Recognition Element Binds specifically to the target analyte (e.g., protein, metal ion). nih.govmdpi.com Increased binding affinity and selectivity through halogen bonding; improved stability against degradation. nih.govplos.org
Transducer Converts the binding event into a measurable signal (e.g., electrical, optical). plos.org Modulation of electrochemical or fluorescent signals upon analyte binding. nih.gov
Immobilization Linker Attaches the peptide to the sensor surface (e.g., gold electrode). mdpi.com The Fmoc protecting group is removed prior to use, but the core amino acid can be part of a sequence with a C-terminal cysteine for gold immobilization. plos.org

Computational Design and Prediction of Halogenated Peptide Functionality

Computational tools are becoming indispensable for predicting the impact of chemical modifications on peptide and protein structure and function. mdpi.com These methods accelerate the design-build-test cycle by allowing researchers to screen virtual libraries of halogenated peptides before committing to expensive and time-consuming synthesis.

Key Research Thrusts:

Molecular Dynamics (MD) Simulations: MD simulations are used to predict how the incorporation of 2-chloro-L-phenylalanine affects a peptide's conformational flexibility, folding, and dynamics. mdpi.comnih.gov This is crucial for understanding how the modification influences binding to a target receptor.

Quantum Mechanics (QM) Calculations: QM methods can provide a detailed understanding of the electronic effects of halogenation and accurately model halogen bonds. acs.orgrsc.org This helps in rationally designing peptides where halogen bonds contribute significantly to binding affinity and structural stability. nih.gov

Machine Learning (ML) and AI Models: AI-driven platforms are increasingly used to design peptides with specific properties. frontiersin.org ML models, trained on datasets of known peptide sequences and activities, can predict the therapeutic potential of novel sequences containing unnatural amino acids. nih.govmdpi.comk-state.edu For example, models can be developed to screen for anticancer or antihypertensive peptides containing 2-chloro-L-phenylalanine. nih.govk-state.edu

The synergy between computational prediction and experimental validation is key to unlocking the full potential of halogenated amino acids in peptide design. rsc.org

Table 2: Computational Approaches for Halogenated Peptide Design
Computational Method Application in Designing Peptides with 2-Chloro-L-phenylalanine Key Insights
Molecular Dynamics (MD) Simulations Predicting the 3D structure and stability of halogenated peptides. nih.gov Reveals changes in conformational flexibility and binding modes. mdpi.comnih.gov
Quantum Mechanics (QM) / DFT Analyzing noncovalent interactions, particularly halogen bonds. acs.orgrsc.org Elucidates the strength and geometry of halogen bonds, guiding rational design for enhanced affinity. nih.govrsc.org
Machine Learning (ML) Predicting bioactivity (e.g., anticancer, antimicrobial) of new peptide sequences. nih.govmdpi.com Accelerates the discovery of lead compounds by screening large virtual libraries. frontiersin.org

Q & A

Q. What are the standard synthetic protocols for preparing Fmoc-2-chloro-L-phenylalanine?

The synthesis typically involves coupling Fmoc-protected intermediates with appropriate reagents. A common method uses HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in anhydrous conditions. For example, Fmoc-L-Ala-OH can be coupled to H2N-L-Phe-OMe in a cooled (0°C) reaction mixture, followed by purification via column chromatography or crystallization . pH control (7–8) is critical to avoid side reactions or Fmoc deprotection .

Q. How should researchers purify and characterize Fmoc-2-chloro-L-phenylalanine?

  • Purification : Use reverse-phase HPLC with gradients of acetonitrile/water or ethyl acetate/hexane mixtures.
  • Characterization :
    • 1H-NMR to confirm stereochemistry and substituent positions (e.g., aromatic protons for chloro placement) .
    • Mass spectrometry (MS) for molecular weight verification (e.g., expected [M+H]+ at m/z 422) .
    • HPLC purity assessment (≥95% purity recommended for peptide synthesis) .

Q. What are the recommended safety protocols and storage conditions?

  • Handling : Use gloves, lab coats, and fume hoods to avoid skin/eye contact. Avoid inhalation of dust .
  • Storage : Keep in airtight containers at 0–4°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
  • Decomposition risks : Exposure to moisture or high temperatures may release toxic gases (e.g., HCl, CO) .

Advanced Research Questions

Q. How does the 2-chloro substituent influence reactivity in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing chloro group at the ortho position increases steric hindrance, potentially slowing coupling efficiency. Comparative studies with para-chloro derivatives (e.g., Fmoc-4-chloro-L-phenylalanine) show reduced reaction rates due to steric effects, necessitating longer coupling times or excess reagents . Adjustments to activation reagents (e.g., using OxymaPure instead of HOBt) may improve yields .

Q. How can researchers optimize stability during long-term storage?

  • Lyophilization : Freeze-drying under vacuum enhances stability by removing residual solvents.
  • Additives : Include antioxidants (e.g., BHT) in storage solutions to prevent radical-mediated degradation .
  • Monitoring : Regular HPLC analysis to detect hydrolysis byproducts (e.g., free phenylalanine or Fmoc-OH) .

Q. What are the applications of this derivative in designing bioactive peptides?

  • Conformational studies : The chloro group can stabilize specific peptide secondary structures (e.g., β-turns) via hydrophobic interactions .
  • Photolabile probes : Analogous to Fmoc-4-azido-L-phenylalanine, the chloro derivative could serve as a precursor for click chemistry modifications (e.g., bioconjugation) .
  • Receptor targeting : Chloro-substituted aromatic side chains enhance binding to hydrophobic pockets in enzymes or GPCRs .

Q. How should researchers address contradictions in safety data across SDS sources?

  • Toxicological gaps : Many SDSs lack ecotoxicology or chronic exposure data. Prioritize suppliers with comprehensive testing (e.g., Sigma-Aldrich, PubChem) .
  • Interim protocols : Assume worst-case hazards (e.g., treat as mutagenic until proven otherwise) and use ALARA (As Low As Reasonably Achievable) exposure principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.